4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine
CAS No.: 127945-90-8
Cat. No.: VC17131864
Molecular Formula: C10H11N5O2
Molecular Weight: 233.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127945-90-8 |
|---|---|
| Molecular Formula | C10H11N5O2 |
| Molecular Weight | 233.23 g/mol |
| IUPAC Name | 4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C10H11N5O2/c11-1-6-2-15(3-7(17)4-16)10-8(6)9(12)13-5-14-10/h2,5,7,16-17H,3-4H2,(H2,12,13,14) |
| Standard InChI Key | LYODPVFJQMTFNT-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=C(N=CN=C2N1CC(CO)O)N)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolo[2,3-d]pyrimidine core, a fused bicyclic system comprising a pyrrole ring (five-membered) and a pyrimidine ring (six-membered). Key substituents include:
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4-Amino group: Enhances hydrogen-bonding potential and interactions with nucleotide-binding enzymes .
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5-Cyano group: Introduces electron-withdrawing effects, stabilizing the aromatic system and influencing binding affinity .
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7-((RS)-2,3-dihydroxypropyl): A chiral substituent with two hydroxyl groups, improving aqueous solubility and enabling interactions with polar residues in enzymatic pockets .
The racemic (RS) configuration at the dihydroxypropyl group suggests a mixture of enantiomers, which may exhibit differential biological activities.
Physicochemical Characteristics
While direct data for this specific compound is limited, inferences can be drawn from structurally analogous pyrrolo[2,3-d]pyrimidines (Table 1) :
The dihydroxypropyl group likely reduces crystallinity compared to Toyocamycin, contributing to lower melting points and improved solubility in polar solvents .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step strategies, as highlighted in recent studies :
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Core Formation: Condensation of 4-aminopyrrole-3-carbonitrile with a substituted pyrimidine precursor under basic conditions (e.g., NaH/DMF) .
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Side-Chain Introduction: Nucleophilic substitution at position 7 using racemic 2,3-dihydroxypropyl bromide in the presence of a phase-transfer catalyst .
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Purification: Chromatographic separation to isolate the racemic mixture, confirmed via H NMR and HPLC .
A one-pot, three-component approach has also been reported for analogous compounds, streamlining the synthesis of dihydroxypropyl-substituted derivatives .
Analytical Characterization
Key spectroscopic data for validation include:
Biological Activities and Mechanisms
Antiviral Activity
Pyrrolo[2,3-d]pyrimidines with dihydroxypropyl substituents exhibit potent antiviral effects. For example, compound 3b (a structural analog with a dihydroxypropyl group) showed 90% inhibition of highly pathogenic avian influenza (HPAI) H5N1 at 10 µM . The mechanism likely involves:
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Viral RNA Polymerase Inhibition: Competitive binding to the adenosine-binding site, disrupting nucleotide incorporation .
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Host Immune Modulation: Suppression of endoplasmic reticulum (ER) stress pathways, as seen in Toyocamycin’s inhibition of XBP1 mRNA splicing .
Antibacterial and Antiparasitic Effects
The 4-amino-5-cyano motif is critical for topoisomerase II inhibition, a validated target in antifilarial therapy. In Setaria cervi, analogs demonstrated IC values of 5 µg/mL, outperforming standard drugs like diethylcarbamazine . The dihydroxypropyl group may enhance membrane permeability, facilitating intracellular accumulation.
Comparative Analysis with Structural Analogs
Toyocamycin (CAS 606-58-6)
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Structural Differences: Toyocamycin has a ribofuranosyl group instead of dihydroxypropyl, increasing oxygen content and hydrogen-bonding capacity .
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Activity Profile: 10-fold greater potency in ER stress inhibition (EC = 0.4 µM) but poorer solubility due to the ribose moiety .
6-(4-Chlorophenyl) Derivatives
Compounds with chloro-phenyl groups at position 6 exhibit enhanced topoisomerase II inhibition (IC = 40 µg/mL) , suggesting that electron-withdrawing substituents amplify interactions with DNA-enzyme complexes.
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